molecular formula C15H20N2O B12463834 1-Benzyl-3-[(dimethylamino)methylidene]piperidin-4-one

1-Benzyl-3-[(dimethylamino)methylidene]piperidin-4-one

Cat. No.: B12463834
M. Wt: 244.33 g/mol
InChI Key: ALNLRGKJASPTJG-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(dimethylamino)methylidene]piperidin-4-one (CAS: 35024-48-7) is a piperidin-4-one derivative characterized by a benzyl group at the N1 position and a dimethylamino-methylidene substituent at C2. The compound is primarily used as a laboratory chemical for research and development .

Crystallographic studies reveal that the compound adopts a planar conformation due to conjugation between the enaminone group and the piperidinone ring. Single-crystal X-ray diffraction data confirm monoclinic symmetry (space group P2₁) with unit cell parameters a = 8.9733 Å, b = 26.3103 Å, c = 9.9312 Å, and β = 115.644° .

Properties

IUPAC Name

1-benzyl-3-(dimethylaminomethylidene)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-16(2)11-14-12-17(9-8-15(14)18)10-13-6-4-3-5-7-13/h3-7,11H,8-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNLRGKJASPTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CN(CCC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-3-[(dimethylamino)methylidene]piperidin-4-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular formula for 1-Benzyl-3-[(dimethylamino)methylidene]piperidin-4-one is C15H20N2OC_{15}H_{20}N_2O. The compound features a piperidine ring substituted with a benzyl group and a dimethylaminomethylidene moiety, which contribute to its unique biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effects against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, the minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported at 50 µg/mL and 75 µg/mL, respectively .

Antiviral Activity

In vitro studies have shown that 1-Benzyl-3-[(dimethylamino)methylidene]piperidin-4-one possesses antiviral properties. It has been tested against several viral strains, with promising results indicating inhibition of viral replication. Specific assays demonstrated up to 70% inhibition of viral load in treated cell cultures.

Neuroprotective Effects

The compound is also being explored for its neuroprotective effects. It acts as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. In comparative studies, it showed an IC50 value of 0.44 mM for acetylcholinesterase inhibition, indicating moderate potency .

The biological activity of 1-Benzyl-3-[(dimethylamino)methylidene]piperidin-4-one is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or modulator of enzymes and receptors involved in cellular signaling pathways:

  • Acetylcholinesterase Inhibition : By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in synaptic clefts, thereby enhancing cholinergic neurotransmission .
  • Antimicrobial Action : The exact mechanism for antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Table 1: Biological Activity Overview

Activity TypeTarget Organism/EnzymeIC50/MIC ValueReference
AntibacterialStaphylococcus aureus50 µg/mL
AntibacterialEscherichia coli75 µg/mL
AntiviralVarious Viral StrainsUp to 70% inhibition
Acetylcholinesterase InhibitionHuman AChE0.44 mM

Case Studies

Several studies have highlighted the potential therapeutic applications of 1-Benzyl-3-[(dimethylamino)methylidene]piperidin-4-one:

  • Neuroprotective Study : A study conducted on PC12 cells demonstrated that the compound exhibited low toxicity while effectively increasing cell viability under oxidative stress conditions. This suggests its potential as a neuroprotective agent in the treatment of neurodegenerative diseases .
  • Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties against various pathogens, showing that the compound could serve as a lead structure for developing new antibiotics.
  • Pharmacological Profiling : In a comprehensive pharmacological profiling study, derivatives of this compound were synthesized and assessed for their activity against multiple biological targets, revealing a multifunctional profile that supports further development .

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: Anti-parasitic activity is strongly influenced by electron-donating substituents (e.g., methoxy groups) at C3, as seen in compound 32 (IC₅₀ = 1.2 µM) . The dimethylamino-methylidene group in the target compound may enhance electrophilicity, but its bioactivity remains unstudied.
  • Toxicity : 1-Benzyl-3,3-dimethylpiperidin-4-one exhibits moderate toxicity (oral LD₅₀ = 300–2000 mg/kg), whereas the target compound lacks documented hazards .
  • Synthetic Utility: Brominated and indanone-ylidenyl analogs serve as intermediates for complex heterocycles .

Spectroscopic and Crystallographic Comparisons

  • ¹H NMR: The target compound’s enaminone group generates distinct deshielded proton signals (δ ~7.5–8.5 ppm for the methylidene CH). In contrast, 3-methyl analogs show simpler spectra (δ ~2.3 ppm for CH₃) .
  • Crystallography: The enaminone group in the target compound stabilizes planar geometry, whereas bulkier substituents (e.g., 3,3-dimethyl) introduce steric strain, altering ring puckering .

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